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Compound of Interest

Compound Name: 6-Amino-1,3-dimethyluracil

Cat. No.: B104193

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
amino-1,3-dimethyluracil, a key intermediate in pharmaceutical synthesis. The following
sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, along with the experimental protocols for obtaining these spectra. This document is
intended for researchers, scientists, and professionals in the field of drug development and
chemical analysis.

Spectroscopic Data Summary

The empirical formula for 6-Amino-1,3-dimethyluracil is CeHoN3O2 with a molecular weight of
155.15 g/mol .[1] The spectroscopic data presented below provides structural confirmation of
the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR): The *H NMR spectrum provides information about the hydrogen atoms
in the molecule. The chemical shifts are reported in parts per million (ppm) relative to a
standard reference.
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Chemical Shift

Multiplicity Integration Assignment
(ppm)
4.88 S 1H H-5
6.44 s (br) 2H -NH:
3.29 S 3H N-CHs
3.12 S 3H N-CHs

Solvent: DMSO-ds

13C NMR (Carbon-13 NMR): The 3C NMR spectrum provides information about the carbon

skeleton of the molecule.

Chemical Shift (ppm) Assighment
163.0 C-6

154.5 c-4

151.7 C-2

76.5 C-5

34.0 N-CHs

27.2 N-CHs

Solvent: DMSO-ds

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule

based on the absorption of infrared radiation.
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Functional Group

Wavenumber (cm~12) Intensity .

Assignment
3421 Strong, Broad N-H stretch (Amino group)
3328, 3195 Medium N-H stretch (Amino group)
3100 Medium C-H stretch (Aromatic/Vinylic)
1695 Strong C=0 stretch (Carbonyl)

C=0 stretch (Carbonyl) & N-H
1630 Strong

bend
1560 Strong C=C stretch (Aromatic/Vinylic)
1450 Medium C-H bend (Methyl)
750 Medium N-H wag

Sample Preparation: KBr Pellet[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and offering structural clues.

m/z Relative Intensity (%) Assignment

155 100 [M]* (Molecular lon)

98 45 [M - HNCO - CHs]*

82 30 [M - HNCO - CHs - NH2]*
57 25 [CH3-N=C=0]*

lonization Method: Electron lonization (EI)

Experimental Protocols

© 2025 BenchChem. All rights reserved. 3/8

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/6-Amino-1_3-dimethyluracil
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The following are detailed methodologies for the key spectroscopic analyses performed on 6-
Amino-1,3-dimethyluracil.

NMR Spectroscopy Protocol

e Sample Preparation:

o Weigh approximately 10-20 mg of 6-Amino-1,3-dimethyluracil and dissolve it in
approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds).

o Transfer the solution to a 5 mm NMR tube.
¢ |nstrument Parameters:
o Spectrometer: 400 MHz NMR Spectrometer.

o 'H NMR:

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 16 ppm

o 13C NMR:

Pulse Program: Proton-decoupled single-pulse experiment.

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm
» Data Processing:

o Apply a Fourier transform to the acquired Free Induction Decay (FID).
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o Phase correct the resulting spectrum.

o Calibrate the chemical shift scale using the residual solvent peak of DMSO-de (6 = 2.50
ppm for *H and & = 39.52 ppm for 13C).

o Integrate the peaks in the *H NMR spectrum.

FT-IR Spectroscopy Protocol

o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of 6-Amino-1,3-dimethyluracil with approximately 100-
200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a
fine, homogeneous powder is obtained.

o Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
e Instrument Parameters:

o Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer.

[e]

Scan Range: 4000 - 400 cm™2.

Resolution: 4 cm~—1.

o

[¢]

Number of Scans: 32.

o

Background: A background spectrum of the empty sample compartment is recorded prior
to sample analysis.

o Data Acquisition:
o Place the KBr pellet in the sample holder of the spectrometer.
o Acquire the IR spectrum.

o The resulting spectrum is typically plotted as transmittance (%) versus wavenumber
(cm™1).
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Mass Spectrometry Protocol

e Sample Introduction (GC-MS):

o Dissolve a small amount of 6-Amino-1,3-dimethyluracil in a suitable volatile solvent
(e.g., methanol or dichloromethane).

o Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

e GC Parameters:

[¢]

Column: A suitable capillary column (e.g., HP-5MS).

Carrier Gas: Helium.

o

[e]

Injection Mode: Splitless.

o

Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), ramp to a final
temperature (e.g., 250 °C) to ensure elution of the compound.

o MS Parameters:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Analyzer: Quadrupole or lon Trap.
o Scan Range: m/z 40 - 400.

e Data Analysis:

o The mass spectrum of the compound is obtained from the GC peak corresponding to 6-
Amino-1,3-dimethyluracil.

o The molecular ion peak and the fragmentation pattern are analyzed to confirm the
structure.

Workflow and Data Integration
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The following diagram illustrates the logical workflow for the spectroscopic analysis of 6-
Amino-1,3-dimethyluracil, from sample preparation to structural elucidation.

Spectroscopic Analysis Workflow for 6-Amino-1,3-dimethyluracil
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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